Certified Purity: Analytical Benchmark vs. Unqualified Impurity Mixtures
The product's quantitative differentiation lies in its certified purity, which is essential for its use as a reference standard. The compound is supplied with a Certificate of Analysis (CoA) confirming a purity of 99.58% by HPLC [1]. This is in contrast to other sources or crude mixtures where the compound may be present at unknown and variable concentrations [2].
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | 99.58% |
| Comparator Or Baseline | Unqualified or non-certified commercial material (purity not specified/validated) |
| Quantified Difference | 99.58% certified vs. variable/unknown purity |
| Conditions | HPLC analysis, as per Certificate of Analysis |
Why This Matters
This level of certified purity is mandatory for the compound to function as a reliable reference standard for quantifying impurities in Urapidil drug substance and drug product, which is a regulatory requirement for ANDA filings [3].
- [1] 国家标准物质网. 乌拉地尔杂质2_HY-D0206. Available from: https://www.bzwz-sys.com/ View Source
- [2] Naarini Molbio Pharma. Urapidil Impurity 2 (CAS: 34661-79-5) Product Information. Available from: https://naarini.com/Details/Urapidil/URA-006-903 View Source
- [3] ChemWhat. Urapidil Impurity 2 CAS#: 34661-79-5. Available from: https://www.chemwhat.com View Source
